molecular formula C20H23F3N4O2S B2969229 2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 898445-24-4

2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No. B2969229
CAS RN: 898445-24-4
M. Wt: 440.49
InChI Key: NTHBMMIEMSSMRE-UHFFFAOYSA-N
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Description

2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H23F3N4O2S and its molecular weight is 440.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis of Pyrimidinones and Heterocyclic Compounds : Studies on the synthesis of 1-alkyl-5-phenyl-4(1H)pyrimidinones, including related derivatives, highlight the molecule's role in generating compounds with potential bioactivity. The processes involve condensation reactions and highlight the molecule's utility in constructing complex heterocyclic structures (Beck & Gajewski, 1976).
  • Development of Fused Heterocyclic Compounds : Research into polyfunctional fused heterocyclic compounds demonstrates the molecule's application in creating novel structures with potential therapeutic value. These studies focus on reactions leading to the formation of diverse heterocyclic frameworks (Hassaneen et al., 2003).

Antitumor Activity and Molecular Docking

  • Antitumor Activity and Molecular Docking Studies : Research on novel pyrimidinopyrazole derivatives showcases the molecule's involvement in producing compounds with significant antitumor activity. Molecular docking studies provide insights into the potential mechanisms of action and interactions with biological targets (Fahim et al., 2019).

Radioligand Imaging

  • Development of Selective Radioligands : The synthesis of radioligands for imaging the translocator protein (18 kDa) with PET illustrates the molecule's application in developing diagnostic tools for neurological and oncological research. This work highlights the potential for creating imaging agents with high selectivity and specificity (Dollé et al., 2008).

G-Quadruplex Stabilization

  • Macrocyclic Pyridyl Polyoxazoles for G-Quadruplex Stabilization : Research into the stabilization of G-quadruplex DNA structures by macrocyclic lactams emphasizes the molecule's role in studying potential anticancer strategies. These findings suggest a direct application in developing compounds that target DNA structures to modulate gene expression (Blankson et al., 2013).

Antimicrobial Agents

  • Synthesis of Antimicrobial Agents : Investigations into antimicrobial agents based on pyrimidinone and oxazinone derivatives demonstrate the molecule's utility in creating new therapies for bacterial and fungal infections. These studies reveal the potential for developing novel antimicrobial compounds with enhanced efficacy (Hossan et al., 2012).

properties

IUPAC Name

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O2S/c1-26(2)10-11-27-16-5-3-4-15(16)18(25-19(27)29)30-12-17(28)24-14-8-6-13(7-9-14)20(21,22)23/h6-9H,3-5,10-12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHBMMIEMSSMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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